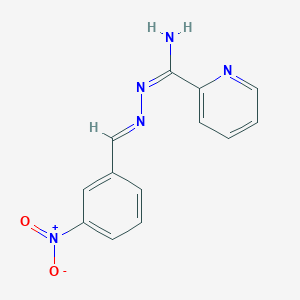![molecular formula C17H16N2O2 B5696758 5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is also known as DPMPO and has a molecular formula of C18H18N2O2.
作用机制
The mechanism of action of DPMPO is mainly attributed to its ability to scavenge free radicals, which are known to cause oxidative stress and damage to cells and tissues. DPMPO reacts with free radicals to form stable adducts, preventing further damage.
Biochemical and Physiological Effects:
DPMPO has been shown to have several biochemical and physiological effects, including the ability to scavenge free radicals, reduce oxidative stress, and inhibit inflammation. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of DPMPO is its ability to scavenge free radicals, making it a useful tool for studying oxidative stress and its effects on cells and tissues. However, one of the limitations of DPMPO is its relatively low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DPMPO, including:
1. Developing new synthesis methods for DPMPO that are more efficient and cost-effective.
2. Investigating the potential applications of DPMPO in agriculture, particularly as a plant growth regulator.
3. Studying the mechanisms underlying the neuroprotective effects of DPMPO and its potential use in the treatment of neurodegenerative diseases.
4. Developing new formulations of DPMPO that can improve its solubility and bioavailability.
5. Exploring the potential use of DPMPO as a fluorescent probe for the detection of free radicals in vivo.
In conclusion, DPMPO is a promising chemical compound that has potential applications in various fields. Its ability to scavenge free radicals and reduce oxidative stress makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Further research is needed to fully explore the potential applications of DPMPO and to develop new synthesis methods and formulations that can improve its efficacy and bioavailability.
合成方法
The synthesis of DPMPO involves the reaction of 3,5-dimethylphenol and phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole with formaldehyde in the presence of a catalyst.
科学研究应用
DPMPO has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
In material science, DPMPO has been used as a stabilizer for polymers, improving their thermal stability and mechanical properties. It has also been used as a fluorescent probe for the detection of free radicals in biological systems.
属性
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-13(2)10-15(9-12)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFCHNDZWGWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)

![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)

![4-[(acetyloxy)imino]-3,6,6-trimethylbicyclo[3.1.0]hex-2-ene-2-carbonitrile](/img/structure/B5696712.png)

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)



![3,4-dichloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5696774.png)